Methylprednisolone aceponate

Descripción general

Descripción

El acetonato de metilprednisolona, también conocido como acetato de metilprednisolona propionato, es un glucocorticoide y un éster de corticosteroide. Específicamente, es el diéster de propionato C17α y acetato C21 de la metilprednisolona. Este compuesto se utiliza ampliamente en dermatología por sus potentes propiedades antiinflamatorias e inmunosupresoras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetonato de metilprednisolona se puede sintetizar mediante la esterificación de la metilprednisolona con ácido propiónico y ácido acético. El proceso implica el uso de ortopropionato de trietilo y otros reactivos en condiciones controladas para lograr la esterificación deseada .

Métodos de Producción Industrial: En entornos industriales, el acetonato de metilprednisolona se produce disolviendo metilprednisolona en una mezcla de tetrahidrofurano (THF), agua y acetona. Luego, se permite que la solución se evapore, lo que da como resultado la formación de cristales de acetonato de metilprednisolona .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetonato de metilprednisolona experimenta diversas reacciones químicas, incluida la esterificación, la hidrólisis y la oxidación.

Reactivos y Condiciones Comunes:

Esterificación: El ácido propiónico y el ácido acético se utilizan comúnmente en presencia de catalizadores.

Hidrólisis: Esta reacción ocurre en presencia de agua, lo que lleva a la ruptura de los enlaces éster.

Oxidación: Los agentes oxidantes pueden convertir el acetonato de metilprednisolona en sus formas oxidadas.

Principales Productos Formados: Los productos primarios formados a partir de estas reacciones incluyen el propionato de metilprednisolona 17 y otros metabolitos relacionados .

Aplicaciones Científicas De Investigación

Introduction to Methylprednisolone Aceponate

This compound is a potent topical corticosteroid widely used in dermatology for its anti-inflammatory properties. It is particularly effective in treating various skin conditions, including eczema, psoriasis, and dermatitis. This compound is available in multiple formulations, such as creams, ointments, and solutions, allowing for tailored treatment approaches based on individual patient needs.

Eczema and Dermatitis Treatment

This compound has demonstrated significant efficacy in treating atopic dermatitis and other forms of eczema. A study reported that 74% of patients experienced noticeable improvement within approximately 5.5 days of treatment, with about 40% being completely symptom-free after 12.5 days . Its rapid onset of action makes it a preferred choice for managing acute flare-ups.

Case Study: Infant with Atopic Eczema

A notable case involved a 9-month-old infant diagnosed with atopic eczema who showed significant improvement after one week of treatment with this compound 0.1% cream . This highlights the compound's effectiveness even in sensitive populations such as infants.

Psoriasis Management

This compound has also shown promise in the treatment of psoriasis . Its ability to provide rapid relief from symptoms while minimizing side effects makes it suitable for patients requiring effective management strategies .

Other Inflammatory Skin Conditions

The compound is effective against various inflammatory skin conditions, including:

- Contact eczema

- Nummular eczema

- Dyshidrotic eczema

- Seborrheic dermatitis

In clinical settings, this compound has been found to be as effective as other topical corticosteroids while offering better tolerability and compliance due to its once-daily application regimen .

Safety and Tolerability

This compound has an excellent safety profile, particularly when used appropriately. Studies indicate that it does not significantly impair adrenal function even when applied over large skin areas in pediatric populations . The incidence of local adverse effects is lower compared to other corticosteroids, making it a safer choice for long-term management of chronic skin conditions .

Allergic Reactions

Despite its benefits, there are reports of allergic contact dermatitis associated with this compound, emphasizing the need for careful monitoring during treatment .

Comparative Efficacy

In comparative studies, this compound has shown efficacy comparable to other topical agents like betamethasone valerate and tacrolimus. For example, a randomized study indicated similar success rates between this compound and tacrolimus in treating severe atopic eczema .

Summary Table: Comparative Efficacy

| Treatment Agent | Success Rate (%) | Application Frequency | Patient Population |

|---|---|---|---|

| This compound | 67 | Once daily | Children and adolescents |

| Tacrolimus | 67 | Twice daily | Children and adolescents |

| Betamethasone valerate | >85 | Twice daily | Various forms of eczema |

Mecanismo De Acción

El acetonato de metilprednisolona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde modula la expresión génica. El compuesto disminuye la inflamación al suprimir la migración de leucocitos polimorfonucleares y revertir el aumento de la permeabilidad capilar .

Compuestos Similares:

- Valerato de betametasona

- Butirato de hidrocortisona

- Prednicarbato

Comparación: El acetonato de metilprednisolona es único debido a su estructura de diéster no halogenada, que mejora su lipofilia y penetración en la piel. Tiene un potencial atrófico más bajo en comparación con otros corticosteroides como el valerato de betametasona y el furoato de mometasona .

Comparación Con Compuestos Similares

- Betamethasone valerate

- Hydrocortisone butyrate

- Prednicarbate

Comparison: Methylprednisolone aceponate is unique due to its nonhalogenated diester structure, which enhances its lipophilicity and penetration into the skin. It has a lower atrophogenic potential compared to other corticosteroids like betamethasone valerate and mometasone furoate .

Actividad Biológica

Methylprednisolone aceponate (MPA) is a potent topical corticosteroid classified as a class III agent, primarily used for treating inflammatory skin conditions such as atopic dermatitis (AD). This article delves into the biological activity of MPA, its pharmacological properties, efficacy in clinical settings, and safety profile.

Pharmacological Properties

Chemical Structure and Mechanism of Action:

this compound is a non-halogenated corticosteroid with a unique methyl group at C6, which enhances its intrinsic anti-inflammatory activity. Upon topical application, MPA is converted into its active metabolite, methylprednisolone 17-propionate, particularly in inflamed tissues. This localized activation minimizes systemic exposure and potential side effects associated with corticosteroids .

Efficacy in Clinical Studies

Treatment of Atopic Dermatitis:

MPA has demonstrated significant efficacy in managing atopic dermatitis. A study compared MPA 0.1% ointment with tacrolimus 0.03% ointment in children with severe eczema. The results indicated that both treatments had similar success rates; however, MPA was superior in reducing the Eczema Area and Severity Index (EASI), itch intensity, and improving sleep quality .

Rapid Onset of Action:

Clinical data show that 50-80% of patients experience noticeable symptom improvement within the first week of treatment, with 90% achieving significant relief by three weeks . This rapid onset positions MPA as an effective option for acute exacerbations of eczema.

Case Studies

Case Study 1: Infant with Atopic Eczema

A notable case involved a 9-month-old infant diagnosed with atopic eczema who had previously unresponsive symptoms to hydrocortisone and emollients. After one week of nightly treatment with MPA 0.1%, significant improvements were observed in both skin condition and sleep quality, without any reported side effects .

Case Study 2: Long-term Management

In a study assessing long-term management strategies for AD, patients treated with MPA twice weekly experienced a significantly lower relapse rate compared to those using emollients alone (16.1% vs. 36.7%). This highlights MPA's effectiveness not just in acute treatment but also in maintenance therapy .

Safety Profile

MPA is generally well-tolerated, with adverse effects reported to be minimal. In comparative studies, drug-related adverse events were primarily associated with tacrolimus rather than MPA . The low incidence of side effects supports its use as a first-line treatment for pediatric patients .

Comparative Efficacy Table

| Corticosteroid | Formulation | Success Rate | EASI Reduction | Itch Reduction | Sleep Improvement |

|---|---|---|---|---|---|

| This compound | 0.1% Ointment | >85% | Superior to Tacrolimus | Significant | Improved |

| Tacrolimus | 0.03% Ointment | ~67% | Baseline | Moderate | Moderate |

| Betamethasone Valerate | 0.1% Ointment | Comparable | Similar | Similar | Similar |

Propiedades

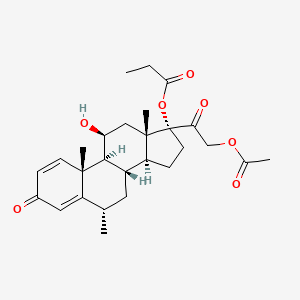

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALKLAYLIPSCQL-YPYQNWSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023301 | |

| Record name | Methylprednisolone aceponate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86401-95-8 | |

| Record name | Methylprednisolone aceponate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86401-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone aceponate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone aceponate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylprednisolone aceponate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE ACEPONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methylprednisolone Aceponate (MPA) is a synthetic glucocorticoid pro-drug. After topical application, it undergoes esterase hydrolysis in the skin, converting it into its active metabolite, methylprednisolone. [] This active form then binds to intracellular glucocorticoid receptors, primarily in inflammatory cells. [] This binding complex translocates to the nucleus, where it modulates the transcription of various genes involved in the inflammatory response. [] Ultimately, this leads to decreased production of inflammatory mediators, reduced inflammatory cell infiltration, and suppression of the immune response. []

ANone:

- Spectroscopic Data:

A: MPA is available in various formulations, including cream, ointment, fatty ointment, and milk. [] The specific excipients used in each formulation can influence the drug's stability and compatibility with different materials. For example, the presence of ceramides in some MPA formulations has been shown to enhance its compatibility with the skin barrier and improve its efficacy in treating contact dermatitis. []

ANone: As MPA is a glucocorticoid and not a catalyst, it does not possess catalytic properties or applications in the traditional sense.

ANone: While specific computational studies on MPA itself are limited in the provided literature, glucocorticoids, in general, are subject to computational chemistry and modeling studies. These studies explore the binding affinity of glucocorticoids to their receptors, predict their pharmacokinetic properties, and design novel analogs with improved therapeutic profiles.

A: The diesterification of methylprednisolone in MPA contributes to its unique pharmacological profile. [] Studies comparing MPA to its mono-esterified and unesterified counterparts showed that the diester form possessed superior anti-inflammatory activity upon topical application, alongside lower systemic exposure. [] This highlights the importance of the diester structure for MPA's favorable therapeutic index.

A: MPA is formulated in various vehicles (cream, ointment, fatty ointment, milk) to optimize its delivery and stability. [] These formulations influence the drug's release from the vehicle, penetration into the skin, and overall bioavailability. [] The choice of formulation depends on factors such as the severity of the skin condition, the location of the affected area, and patient preference. []

A: MPA exhibits low systemic absorption after topical application due to its unique structure and metabolism. [] Following skin penetration, it's rapidly hydrolyzed to its active metabolite, methylprednisolone. [] This active form then undergoes further metabolism, primarily in the liver, to inactive metabolites that are primarily excreted in the urine. [] The rapid inactivation of MPA minimizes systemic exposure and reduces the risk of systemic side effects. []

A: Numerous studies, including double-blind, placebo-controlled trials, have demonstrated the efficacy and safety of MPA in treating various inflammatory skin conditions like atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies have shown that MPA effectively reduces inflammation, itching, and other symptoms associated with these conditions.

A: Rodent models, such as mice and rats, are commonly used to investigate the anti-inflammatory effects of MPA. [, ] These models involve inducing skin inflammation using various agents (e.g., croton oil, picryl chloride) and then assessing the ability of MPA to reduce inflammation.

ANone: Although MPA is generally considered safe for topical use, information about potential side effects or long-term toxicity is not within the scope of this scientific Q&A.

ANone: While the provided texts don't specify novel delivery systems for MPA, ongoing research explores new drug delivery systems for topical corticosteroids in general. These systems, like nanoparticles or liposomes, aim to enhance drug penetration, prolong drug release, and improve targeting to specific skin layers, ultimately increasing efficacy and reducing side effects.

A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying MPA in pharmaceutical formulations. [] This method allows for accurate and precise determination of drug content, ensuring quality control during manufacturing and storage.

ANone: While the provided texts do not specifically address the dissolution and solubility of MPA, these properties are crucial for its formulation and bioavailability. Different formulations, such as creams, ointments, and solutions, can influence the dissolution rate and subsequent absorption of the drug.

A: Analytical methods, such as HPLC, used for quantifying MPA undergo rigorous validation procedures. [] This validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method, guaranteeing reliable and consistent results.

ANone: As a pharmaceutical product, MPA is subject to stringent quality control and assurance measures during its development, manufacturing, and distribution. These measures ensure the product's identity, purity, potency, and safety, meeting the required regulatory standards.

ANone: The provided abstracts do not delve into specific drug-transporter interactions of MPA. Nevertheless, understanding such interactions is crucial for predicting drug disposition and potential drug-drug interactions.

A: Alternatives to MPA include other topical corticosteroids of varying potencies (e.g., clobetasol propionate, mometasone furoate) [, ] and topical calcineurin inhibitors (e.g., tacrolimus, pimecrolimus). [, , ] The choice of treatment depends on factors like the specific skin condition, severity, location, patient age, and potential side effects.

ANone: Research on MPA and similar topical corticosteroids leverages a wide range of infrastructure and resources, including:

A: The development of MPA represents a significant advancement in topical corticosteroid therapy. Introduced as a fourth-generation corticosteroid, MPA offered improved efficacy and a better safety profile compared to earlier generation corticosteroids. [, ] Its availability in multiple formulations further expanded its clinical utility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.